molecular formula C9H9N3O B3357447 3-(Methylamino)quinoxalin-2(1H)-one CAS No. 73185-66-7

3-(Methylamino)quinoxalin-2(1H)-one

Cat. No.: B3357447
CAS No.: 73185-66-7
M. Wt: 175.19 g/mol
InChI Key: BODZXBWSMXLOKB-UHFFFAOYSA-N
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Description

3-(Methylamino)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Industrial Production Methods: Industrial production methods often focus on environmentally benign and sustainable protocols. Transition metal-free methodologies, such as visible-light-promoted direct C3 alkylation using unactivated alkyl iodides, have been developed. These methods offer high functional-group tolerance and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Functionalization

Common Reagents and Conditions: Common reagents used in these reactions include unactivated alkyl iodides, visible light, and electrochemical catalysts. For example, visible-light-promoted direct C3 alkylation can be achieved using unactivated alkyl iodides as alkylation reagents .

Major Products Formed: The major products formed from these reactions include 3-alkylated quinoxalin-2(1H)-ones, which have significant applications in medicinal and pharmaceutical industries .

Scientific Research Applications

3-(Methylamino)quinoxalin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the functionalization of the quinoxaline core, which allows it to interact with various biological targets. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds:

  • Quinoxalin-2(1H)-one
  • 3-Alkylated quinoxalin-2(1H)-ones
  • Coumarins

Uniqueness: 3-(Methylamino)quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position, which imparts distinct chemical and biological properties. This functionalization allows for a wide range of applications and makes it a valuable compound in various fields .

Properties

IUPAC Name

3-(methylamino)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODZXBWSMXLOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501532
Record name 3-(Methylamino)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73185-66-7
Record name 3-(Methylamino)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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